molecular formula C8H15BrO B13230700 3-(Bromomethyl)-3-ethyloxane

3-(Bromomethyl)-3-ethyloxane

Cat. No.: B13230700
M. Wt: 207.11 g/mol
InChI Key: FWJAOQLLPYDBQA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-ethyloxane is a specialized organic compound that serves as a versatile alkylating agent and a key synthetic intermediate in advanced research. This molecule features a bromomethyl group attached to a 3-ethyloxane scaffold, a structure that combines the conformational properties of an oxane (tetrahydropyran) ring with the reactivity of an alkyl bromide. Its primary research value lies in its application in organic synthesis, particularly for the construction of more complex molecular architectures. The bromine atom acts as a good leaving group, making this reagent highly effective in nucleophilic substitution reactions (SN1 and SN2), such as alkylations of carbon, oxygen, nitrogen, and sulfur nucleophiles . The 3-ethyl substituent on the oxane ring can impart significant steric and electronic influence, which may be exploited to study stereoelectronic effects or to induce diastereoselectivity in reaction pathways. Potential research applications include its use as a precursor in pharmaceutical development for the synthesis of compound libraries, in materials science for the functionalization of polymers, and in medicinal chemistry for the preparation of potential bioactive molecules or prodrugs where the oxane ring is a scaffold or sugar mimic. As with many alkyl bromides, it is a combustible liquid and may cause skin and serious eye irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-(bromomethyl)-3-ethyloxane

InChI

InChI=1S/C8H15BrO/c1-2-8(6-9)4-3-5-10-7-8/h2-7H2,1H3

InChI Key

FWJAOQLLPYDBQA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 3 Ethyloxane

Established Synthetic Routes and Protocols

The most well-documented and industrially relevant pathway to 3-(Bromomethyl)-3-ethyloxetane (B2394767) begins with the trifunctional alcohol, 1,1,1-trimethylolpropane (TMP). This multi-step synthesis is analogous to the production of its well-known counterpart, 3-(bromomethyl)-3-methyloxetane (B152769) (BrMMO). google.comresearchgate.net The process involves the formation of the oxetane (B1205548) ring followed by halogenation.

The synthesis can be dissected into three primary stages:

Cyclic Carbonate Formation: The initial step involves the reaction of 1,1,1-trimethylolpropane with diethyl carbonate. This transesterification reaction, typically catalyzed by a base such as potassium hydroxide (B78521), yields a six-membered cyclic carbonate intermediate. mdpi.com

Decarboxylation to Form the Hydroxy-Oxetane: The cyclic carbonate is then subjected to thermal decomposition. This step proceeds with the elimination of carbon dioxide to facilitate an intramolecular cyclization, resulting in the formation of 3-ethyl-3-hydroxymethyloxetane (EHO). mdpi.com This intramolecular Williamson ether synthesis is a common and effective method for constructing the strained oxetane ring from a suitable 1,3-diol precursor. acs.org

Bromination: The final step is the conversion of the primary alcohol in 3-ethyl-3-hydroxymethyloxetane to the corresponding bromide. This is a standard functional group transformation. While specific conditions for the ethyl derivative are not extensively detailed in dedicated literature, the conversion is readily achieved using common brominating agents effective for primary alcohols, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). researchgate.net

This established route provides a reliable, albeit multi-step, method for accessing the target compound.

Table 1: Established Synthesis Protocol for 3-(Bromomethyl)-3-ethyloxetane

StepStarting MaterialReagents & CatalystsKey ConditionsProduct
11,1,1-TrimethylolpropaneDiethyl Carbonate, Potassium Hydroxide (catalyst)Reflux (e.g., ~115°C)Cyclic Carbonate Intermediate
2Cyclic Carbonate IntermediateHeatThermal Decarboxylation3-Ethyl-3-hydroxymethyloxetane (EHO)
33-Ethyl-3-hydroxymethyloxetane (EHO)Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr)Controlled temperature (e.g., 0°C to room temp.)3-(Bromomethyl)-3-ethyloxetane

Novel Approaches and Method Development

While the established route from trimethylolpropane (B17298) is effective, ongoing research in organic synthesis seeks to develop more efficient, milder, and environmentally benign methodologies. Advances in catalysis and reaction design are continually being applied to the synthesis of strained heterocyclic systems like oxetanes. acs.orgbeilstein-journals.org

Stereoselective Synthesis Strategies

Stereoselectivity is a cornerstone of modern synthetic chemistry, particularly for producing enantiomerically pure compounds for pharmaceutical applications. rsc.org While the target molecule, 3-(Bromomethyl)-3-ethyloxetane, is achiral, the principles of stereoselective synthesis are paramount for creating chiral analogs and are an active area of research for the broader class of substituted oxetanes.

Key strategies that represent the forefront of stereoselective oxetane synthesis include:

Paterno-Büchi Reaction: The [2+2] photocycloaddition between an alkene and a carbonyl compound can produce oxetanes. The development of enantioselective Lewis acid catalysis for this reaction allows for the formation of chiral oxetanes. beilstein-journals.orgillinois.edu

Cyclization of Chiral Diols: The intramolecular Williamson ether synthesis can be rendered stereoselective by starting with an enantioenriched 1,3-diol. The stereochemistry of the diol dictates the stereochemistry of the resulting substituted oxetane. illinois.edu

Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides can lead to ring expansion, forming oxetanes. The use of chiral catalysts in these transformations can yield enantioenriched oxetane products. illinois.edu

These methods, while not directly applied to the synthesis of the achiral target compound, illustrate the advanced strategies available for producing structurally diverse and stereochemically complex oxetanes. rsc.orgthieme-connect.com

Principles of Green Chemistry in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of 3-(Bromomethyl)-3-ethyloxetane focuses on improving the established routes and exploring fundamentally new, more sustainable pathways.

Improvements to Established Routes: A key area for improvement in the traditional synthesis is the reduction of waste and the use of hazardous solvents. For the closely related synthesis of BrMMO, a solvent-free process has been described, which significantly improves the environmental profile of the reaction. google.com Similar principles could be applied to the synthesis of the ethyl analog, reducing the process mass intensity.

Novel Green Synthetic Approaches: Photocatalysis under visible light represents a powerful green chemistry tool. Recently, a catalyst-free photochemical ring contraction of 2,5-dihydrofurans using diazo compounds was reported for synthesizing functionalized 3-vinyloxetanes. rsc.orgrsc.org This method operates under mild conditions and avoids stoichiometric catalysts and reagents. While this specific reaction yields a different derivative, it exemplifies a modern, green approach to constructing the oxetane core that avoids harsh reagents and high temperatures.

Table 2: Comparison of Conventional and Potential Green Synthesis Aspects

AspectConventional Approach (from TMP)Potential Green Chemistry Approach
SolventsOften uses organic solvents for reaction and extraction.Solvent-free conditions or use of greener solvents (e.g., water, bio-derived solvents). google.com
Energy InputRequires heating for reflux and thermal decarboxylation. mdpi.comPhotochemical reactions at ambient temperature, reducing energy consumption. rsc.org
ReagentsUses stoichiometric brominating agents like PBr₃.Catalytic approaches or reactions with higher atom economy.
Atom EconomyMulti-step process can lead to lower overall atom economy.Ring contraction or other rearrangement reactions can offer higher atom economy. rsc.org

Reactivity and Mechanistic Studies of 3 Bromomethyl 3 Ethyloxane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-(Bromomethyl)-3-ethyloxane are significantly influenced by its unique structure. The molecule features a primary alkyl bromide, which would typically suggest a propensity for S_N2 reactions. However, the carbon atom bonded to the bromine is adjacent to a quaternary carbon (C3 of the oxane ring), creating a sterically hindered neopentyl-type environment. This structural feature is a primary determinant of its reactivity profile in substitution reactions.

S_N2 Reaction Pathways

The bimolecular nucleophilic substitution (S_N2) mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comyoutube.com For this compound, this pathway is severely hindered. The presence of the bulky ethyl group and the oxane ring at the C3 position effectively shields the electrophilic carbon from backside attack. libretexts.orglibretexts.org

This steric hindrance dramatically increases the activation energy for the S_N2 transition state, making the reaction exceptionally slow compared to less hindered primary alkyl halides. masterorganicchemistry.comlibretexts.org S_N1 reactions are also unlikely, as they would require the formation of a relatively unstable primary carbocation.

Table 1: Relative Rates of S_N2 Reactions for Various Alkyl Bromides
Substrate TypeExampleRelative RateReason for Rate
MethylCH₃Br~30Minimal steric hindrance
PrimaryCH₃CH₂Br1Baseline for comparison
Secondary(CH₃)₂CHBr0.02Increased steric hindrance
Neopentyl (Analogous)(CH₃)₃CCH₂Br~10⁻⁵Severe steric hindrance from adjacent quaternary carbon
Tertiary(CH₃)₃CBr~0 (Does not react via S_N2)Completely blocked from backside attack

Role of the Oxane Ring in Directing Reactivity

The oxane ring plays a dual role in the reactivity of this compound through both steric and electronic effects.

Steric Effects : The six-membered oxane ring, which typically adopts a stable chair conformation, contributes significantly to the steric bulk around the reaction center. This conformation positions atoms in a way that further obstructs the trajectory required for a nucleophile to approach the bromomethyl group for an S_N2 reaction.

Electronic Effects : The oxygen atom in the oxane ring is electron-withdrawing through induction, which can slightly increase the partial positive charge on the electrophilic carbon. However, this effect is generally minor and is overwhelmingly overshadowed by the steric hindrance.

An alternative pathway could involve anchimeric assistance (neighboring group participation) from the ring oxygen. The oxygen's lone pairs could potentially act as an internal nucleophile, displacing the bromide to form a spirocyclic oxonium ion intermediate. A subsequent attack by an external nucleophile would then open this strained intermediate. While this mechanism is plausible, it remains speculative without direct experimental evidence for this specific compound.

Catalytic Approaches in Substitution Reactions

Given the inertness of this compound towards traditional S_N2 reactions, catalytic methods are essential to facilitate substitution. Transition-metal catalysis, in particular, offers a powerful alternative by providing reaction pathways that circumvent the steric limitations of the S_N2 mechanism. nih.gov

Catalysts based on nickel or palladium can activate the carbon-bromine bond through oxidative addition. This process can lead to radical intermediates or organometallic species, which then react with the nucleophile in a reductive elimination step to form the final product and regenerate the catalyst. researchgate.net These radical-based pathways are not constrained by the need for a backside attack, making them suitable for sterically congested substrates. nih.gov

Radical Reaction Pathways

Radical reactions represent a more viable approach for the functionalization of this compound. Unlike ionic reactions, radical processes are less sensitive to steric hindrance around the reaction center. A common method for generating radicals from alkyl halides is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The mechanism proceeds via a chain reaction: lumenlearning.com

Initiation : AIBN decomposes upon heating to generate initiating radicals, which then react with Bu₃SnH to produce the tributyltin radical (Bu₃Sn•).

Propagation : The tributyltin radical abstracts the bromine atom from this compound to form a stable Sn-Br bond and the primary alkyl radical. This carbon-centered radical can then abstract a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product and regenerate the tributyltin radical, which continues the chain.

This generated radical intermediate can also be trapped by other molecules, enabling the formation of new carbon-carbon bonds. libretexts.org

Electrophilic Activation and Transformations

While the primary reactive site for nucleophiles is the carbon of the bromomethyl group, the oxane oxygen is the most likely site for electrophilic attack. Strong electrophiles, such as Lewis acids or superacids, can coordinate to or protonate the oxygen atom, forming an oxonium ion. This activation can make the oxane ring susceptible to ring-opening reactions, where a nucleophile attacks one of the ring carbons adjacent to the oxygen.

Activation of the carbon-bromine bond itself can also be considered. The combination of molecular bromine with certain iodine(III) compounds can generate a highly electrophilic bromine source, suggesting that the bromine atom in alkyl bromides could be activated by similar means under specific catalytic conditions. chemrxiv.orgchemrxiv.orglatrobe.edu.au Another, less common, pathway is the halogenophilic (S_N2X) reaction, where a nucleophile attacks the bromine atom directly, leading to a carbanion intermediate. ntu.edu.sg

Mechanistic Elucidation through Advanced Techniques

Investigating the complex reactivity of this compound would require a suite of advanced analytical and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Kinetic studies using ¹H NMR could monitor the rate of disappearance of the starting material and the appearance of products, providing crucial data for determining reaction orders and rate constants. 2D NMR techniques like COSY, HSQC, and HMBC would be essential for the unambiguous structural determination of any substitution or rearrangement products.

Mass Spectrometry (MS) : Coupled with gas or liquid chromatography (GC-MS or LC-MS), mass spectrometry is invaluable for identifying products and potential intermediates within complex reaction mixtures, helping to map out the reaction pathway.

Computational Chemistry : Density Functional Theory (DFT) calculations would be a powerful tool for modeling the potential reaction pathways. By calculating the energies of transition states for S_N2, radical, and other proposed mechanisms, researchers can predict the most energetically favorable route and gain insight into the steric and electronic factors that control reactivity.

X-ray Crystallography : Should any key intermediates or final products be crystalline, X-ray crystallography would provide definitive, three-dimensional structural information, confirming connectivity and stereochemistry.

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic monitoring is a powerful technique that allows for the real-time observation of a chemical reaction as it progresses. This methodology can provide valuable data on the formation of intermediates, the consumption of reactants, and the emergence of products, offering a detailed picture of the reaction kinetics and pathway.

However, a review of available scientific literature and research databases reveals no specific studies where in-situ spectroscopic techniques (such as NMR, Raman, or FTIR spectroscopy) have been used to monitor the reactions of 3-(Bromomethyl)-3-ethyloxetane (B2394767). Consequently, no data on reaction kinetics or the observation of transient species for this specific compound through these methods can be provided.

Interactive Data Table: In-situ Spectroscopic Monitoring Data

No data available.

Isotopic Labeling Studies for Reaction Mechanisms

Isotopic labeling is a definitive method used to trace the fate of atoms throughout a chemical transformation, thereby elucidating complex reaction mechanisms. By replacing a specific atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can track the atom's position in the products, providing unambiguous evidence for proposed mechanistic pathways.

Interactive Data Table: Isotopic Labeling Experimental Results

No data available.

Derivatization and Functionalization Strategies

Synthesis of Novel Oxetane (B1205548) Derivatives

The synthesis of new oxetane derivatives from 3-(bromomethyl)-3-ethyloxetane (B2394767) is largely centered on the nucleophilic substitution of the bromine atom.

Introduction of Heteroatom Functionalities

The carbon-bromine bond in 3-(bromomethyl)-3-ethyloxetane is readily cleaved by nucleophiles, allowing for the direct attachment of various heteroatoms. This strategy is fundamental to creating a diverse range of functionalized oxetanes.

A key transformation is the reaction with sodium azide (B81097) (NaN₃) to produce 3-(azidomethyl)-3-ethyloxetane. evitachem.comumd.eduumd.eduresearchgate.net This azide derivative is a valuable intermediate that can be used in cycloaddition reactions, a type of reaction common in "click chemistry". evitachem.com It is known that haloalkyloxetanes can be substituted at the 3-position with energetic functional groups like azides. google.comgoogle.com

The introduction of sulfur can be achieved by reacting 3-(bromomethyl)-3-ethyloxetane with a sulfur-containing nucleophile. For instance, reaction with thiourea (B124793) followed by hydrolysis can yield 3-ethyl-3-(mercaptomethyl)oxetane.

Furthermore, the bromine can be displaced to introduce oxygen-containing functionalities. Reaction with a hydroxide (B78521) source leads to the formation of (3-ethyl-3-oxetanyl)methanol. researchgate.net

NucleophileReagent ExampleResulting Functional GroupProduct Name
AzideSodium Azide (NaN₃)-N₃3-(Azidomethyl)-3-ethyloxetane
ThiolThiourea then Hydrolysis-SH3-Ethyl-3-(mercaptomethyl)oxetane
HydroxidePotassium Hydroxide (KOH)-OH(3-Ethyl-3-oxetanyl)methanol

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds from 3-(bromomethyl)-3-ethyloxetane significantly enhances its utility in synthesizing more complex molecular structures. numberanalytics.comorganic-chemistry.orgarkat-usa.org

Cross-Coupling Methodologies

Cross-coupling reactions, which typically employ a metal catalyst to join two different molecules, are a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov While the direct use of alkyl halides like 3-(bromomethyl)-3-ethyloxetane in these reactions can be challenging, they can be employed. researchgate.net Palladium-catalyzed cross-coupling reactions are a notable example. mdpi.compharmacy180.com For these reactions to proceed, the alkyl halide may first be converted into an organometallic reagent, such as a Grignard reagent, by reacting it with magnesium. This resulting organometallic compound can then be coupled with another organic molecule, often an aryl or vinyl halide, in the presence of a palladium catalyst.

Cycloaddition Reactions

The azide derivative, 3-(azidomethyl)-3-ethyloxetane, is an excellent precursor for cycloaddition reactions. evitachem.com Specifically, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click chemistry" reaction. This reaction joins the azide with a terminal alkyne to form a stable five-membered ring called a triazole. evitachem.com This method is highly efficient and allows for the synthesis of a wide array of complex molecules by varying the structure of the alkyne.

Preparation of Polymeric Precursors and Monomers

3-(Bromomethyl)-3-ethyloxetane is a valuable monomer for creating polymers due to the reactive nature of its oxetane ring. biosynth.comcymitquimica.comcymitquimica.com This ring can be opened under certain conditions to form long polymer chains in a process called ring-opening polymerization. google.com

The resulting polymer, poly(3-(bromomethyl)-3-ethyloxetane), retains the bromomethyl group, which can be further modified after polymerization. This allows for the creation of a variety of functional polymers from a single parent polymer.

Alternatively, the bromomethyl group can be modified before polymerization to introduce other polymerizable groups. For example, replacing the bromine with an acrylate (B77674) or methacrylate (B99206) group creates a monomer that can be polymerized through different mechanisms, leading to the formation of complex polymer structures like graft copolymers and cross-linked networks. google.com These polymers have potential applications in areas such as coatings and dental materials.

Monomer/PrecursorPolymerization MethodResulting Polymer TypePotential Applications
3-(Bromomethyl)-3-ethyloxetaneCationic Ring-Opening PolymerizationFunctional Polymer BackbonePost-polymerization modification
3-(Acryloyloxymethyl)-3-ethyloxetaneRadical/Cationic PolymerizationGraft/Cross-linked PolymersCoatings, Adhesives
3-(Methacryloyloxymethyl)-3-ethyloxetaneRadical/Cationic PolymerizationGraft/Cross-linked PolymersDental materials, Composites

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

3-(Bromomethyl)-3-ethyloxetane (B2394767) is a monomer that can be used to synthesize both homopolymers and copolymers. kaust.edu.sa The polymerization of the oxetane (B1205548) ring typically proceeds via a cationic ring-opening mechanism, leading to the formation of a polyether backbone. This process allows for the creation of polymers with desirable characteristics, including good thermal stability. kaust.edu.sarsc.org

While specific homopolymerization studies on 3-(bromomethyl)-3-ethyloxetane are not extensively detailed in the literature, research on the closely related monomer, 3-bromomethyl-3-methyloxetane (BrMMO), provides a well-established model for its behavior. The homopolymer of BrMMO (PBrMMO) has been synthesized via a cationic ring-opening polymerization mechanism. This process typically utilizes a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), an initiator like 1,4-butanediol (B3395766) (BDO), and a solvent such as dichloromethane (B109758) (CH₂Cl₂).

The reaction conditions, including catalyst concentration and temperature, significantly affect the polymerization process and the final product's characteristics. For instance, studies on BrMMO have identified optimal conditions for achieving controlled polymerization, as detailed in the table below.

ParameterConditionSource
Monomer3-bromomethyl-3-methyloxetane (BrMMO) researchgate.netrsc.org
CatalystBoron-trifluoride etherate (BF₃·OEt₂) researchgate.netrsc.org
Initiator1,4-butanediol (BDO) researchgate.netrsc.org
SolventDichloromethane (CH₂Cl₂) researchgate.netrsc.org
Optimal Catalyst to Initiator Molar Ratio (n(BF₃·OEt₂):n(BDO))0.5:1.0 researchgate.net
Reaction Temperature0°C researchgate.net
Reaction Time3 days researchgate.net

The resulting homopolymers are characterized by a polyether backbone with pendant bromomethyl groups. These polymers are typically amorphous oils, a characteristic feature of polymers derived from mono-substituted oxetanes, as opposed to the crystalline solids often formed from bis-substituted oxetanes. nih.gov

3-(Bromomethyl)-3-ethyloxetane can be readily copolymerized with other monomers to tailor the properties of the resulting materials. kaust.edu.sa A significant strategy involves the copolymerization with other cyclic ethers, such as different oxetanes or tetrahydrofuran (B95107) (THF). kaust.edu.sanih.gov

This approach yields polyether prepolymers with modified characteristics. For example, copolymerizing fluorinated oxetane monomers (derived from precursors like 3-bromomethyl-3-methyloxetane) with THF can improve the hydrocarbon compatibility of the resulting polyether prepolymers. nih.gov These copolymers are typically amorphous and can be synthesized as hydroxy-terminated prepolymers, which are valuable intermediates in the production of more complex polymer architectures. nih.gov Research on the copolymerization of the related 3,3-bis(chloromethyl) oxacyclobutane (BCMO) with THF has shown that catalysts like BF₃·(C₂H₅)₂O are effective in producing high molecular weight amorphous copolymers. researchgate.net The solubility characteristics of these products confirm the formation of true copolymers rather than a mixture of homopolymers. researchgate.net

Role in Network Polymers and Cross-Linked Architectures

The polymers and prepolymers derived from 3-(bromomethyl)-3-ethyloxetane are crucial in the development of network polymers and cross-linked materials. The hydroxy-terminated polyether prepolymers obtained from its polymerization serve efficiently as the soft block in the synthesis of thermoset elastomers and plastics, such as polyurethanes. nih.govresearchgate.net

The pendant bromomethyl group is a key feature, providing a reactive site for cross-linking. This functionality allows for the formation of a polymer network through various chemical reactions. One such method involves using the bromomethyl group in Friedel-Crafts alkylation reactions to form stable carbon-carbon bonds, creating a hyper-cross-linked porous polymer network. researchgate.net Another strategy uses the benzyl (B1604629) bromide-like functionality to react with divalent crosslinkers, such as certain amines, to form a crosslinked polymer network. rsc.org This ability to form cross-linked architectures is essential for producing materials with enhanced mechanical properties, thermal stability, and chemical resistance required for applications like thermoset elastomers. science.govacs.org

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These methods provide fundamental insights into molecular properties and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT study of 3-(Bromomethyl)-3-ethyloxetane (B2394767) would calculate the electron density to determine its ground-state electronic structure. Such an analysis would typically yield information on:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is instrumental in predicting intermolecular interactions.

Atomic Charges: Calculation of partial atomic charges would quantify the charge distribution, offering insights into the polarity of bonds within the molecule.

While general DFT studies have been performed on the parent oxetane (B1205548) ring and other substituted derivatives, specific data regarding the HOMO-LUMO gap, ESP maps, and atomic charges for 3-(Bromomethyl)-3-ethyloxetane are not present in the available literature. beilstein-journals.orgacs.org

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will react and the mechanisms it will follow. For 3-(Bromomethyl)-3-ethyloxetane, with its strained four-membered ring and a reactive bromomethyl group, computational studies could predict:

Ring-Opening Reactions: The inherent strain of the oxetane ring makes it susceptible to ring-opening. beilstein-journals.orgacs.orgresearchgate.net Calculations could model the reaction pathways under acidic or nucleophilic conditions, identifying transition states and activation energies. This would help predict the regioselectivity and stereoselectivity of such reactions.

Nucleophilic Substitution: The bromomethyl group is a prime site for S_N2 reactions. Computational modeling could predict the energetics of substitution with various nucleophiles.

Formation of Reactive Intermediates: Studies could investigate the stability of potential carbocation or radical intermediates formed at the 3-position, which is a known pathway for other 3,3-disubstituted oxetanes. imperial.ac.uk

Despite the synthetic utility of oxetanes, specific computational predictions for the reaction pathways of 3-(Bromomethyl)-3-ethyloxetane have not been reported.

Ab Initio Methods in Elucidating Reaction Energetics

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. These highly accurate, though computationally intensive, methods are used to calculate the precise energetics of a reaction. For 3-(Bromomethyl)-3-ethyloxetane, ab initio calculations could provide:

Reaction Enthalpies (ΔH): The heat absorbed or released during a chemical reaction.

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.

Such calculations would provide a detailed thermodynamic and kinetic profile for key reactions, such as ring-opening or substitution. While ab initio studies have been conducted on the vibrational spectrum and puckering potential of the parent oxetane, no such detailed energetic data exists for 3-(Bromomethyl)-3-ethyloxetane in the scientific literature. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Conformational Analysis and Dynamics

The oxetane ring is not planar and undergoes a puckering motion. acs.org The substituents at the 3-position significantly influence this conformation. An MD simulation of 3-(Bromomethyl)-3-ethyloxetane would:

Identify the most stable (lowest energy) conformations of the molecule.

Characterize the dynamics of the ring-puckering motion.

Analyze the rotational freedom and preferred orientations of the ethyl and bromomethyl side chains.

This information is critical for understanding how the molecule interacts with other molecules, such as enzyme active sites in a medicinal chemistry context. Conformational analyses have been performed for other substituted oxetanes, but specific studies on 3-(Bromomethyl)-3-ethyloxetane are absent from the literature. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov Its non-invasive nature makes it ideal for both static structural analysis and for monitoring reactions as they occur. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the unambiguous structural assignment of derivatives of 3-(Bromomethyl)-3-ethyloxetane (B2394767).

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of 3-(Bromomethyl)-3-ethyloxetane, distinct signals would be expected for the ethyl group (a triplet and a quartet), the bromomethyl group (a singlet), and the oxetane (B1205548) ring protons (two distinct signals). ¹³C NMR complements this by showing the number of chemically distinct carbon atoms. The chemical shifts in both ¹H and ¹³C spectra are highly sensitive to the substituents on the oxetane ring, allowing for confirmation of successful derivatization.

2D NMR (COSY, HSQC, HMBC): When structures become more complex, 2D NMR is employed.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule, such as the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is essential for assigning which proton signal corresponds to which carbon signal.

Detailed NMR analysis of various derivatives provides a complete assignment of all proton and carbon signals, which is fundamental for confirming the identity and purity of synthesized compounds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Bromomethyl)-3-ethyloxetane Data is based on standard chemical shift values and analysis of similar structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
-CH₂- (Oxetane Ring)~4.4 - 4.6~78 - 80Singlet (broad)
-C(CH₂Br)(CH₂CH₃)-~40 - 42-
-CH₂Br~3.5 - 3.7~35 - 37Singlet
-CH₂CH₃~1.7 - 1.9~25 - 27Quartet
-CH₂CH₃~0.9 - 1.1~8 - 10Triplet

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, allowing for the determination of reaction kinetics and mechanisms. nih.govuni-mainz.dedntb.gov.ua When 3-(Bromomethyl)-3-ethyloxetane undergoes a reaction, such as a ring-opening polymerization, samples can be taken at regular intervals, or the reaction can be monitored directly inside the NMR spectrometer. asahilab.co.jp

The progress of the reaction is tracked by observing the change in the intensity of NMR signals corresponding to the reactant and the product over time. uni-mainz.de For instance, in the polymerization of 3-(Bromomethyl)-3-ethyloxetane, the sharp signals of the monomer's oxetane ring protons would decrease in intensity, while broader signals corresponding to the newly formed polyether backbone would appear and grow.

By plotting the concentration of the reactant or product (proportional to the signal integration) against time, kinetic parameters such as the reaction rate constant can be calculated. nih.govresearchgate.net This method provides valuable insights into how different reaction conditions (e.g., temperature, catalyst concentration) affect the rate of polymerization or other chemical transformations. nih.govnih.govfu-berlin.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. When 3-(Bromomethyl)-3-ethyloxetane is used in a reaction to create a new derivative, HRMS is the definitive method to confirm the identity of the product. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed structure, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This is critical for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Table 2: HRMS Data for 3-(Bromomethyl)-3-ethyloxetane

Ion AdductCalculated m/z
[M+H]⁺179.00661
[M+Na]⁺200.98855
[M+K]⁺216.96249
[M+NH₄]⁺196.03315

Data sourced from PubChemLite database predictions. uni.lu

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The way a molecule breaks apart provides a "fingerprint" that can be used for structural elucidation. wvu.edunih.govsemanticscholar.orgresearchgate.net

For derivatives of 3-(Bromomethyl)-3-ethyloxetane, the fragmentation pathways can reveal key structural features. Common fragmentation processes might include:

Loss of the Bromo-substituent: Cleavage of the C-Br bond is a likely pathway.

Ring-Opening and Cleavage: The oxetane ring can open, followed by fragmentation of the resulting linear chain.

Loss of the Ethyl Group: Cleavage of the ethyl group from the quaternary carbon.

Studying these pathways helps to confirm the structure of a derivative by ensuring that the observed fragments are consistent with the proposed molecular structure. nih.gov This technique is particularly valuable for differentiating between isomers, which may have identical molecular weights but different connectivity, leading to distinct fragmentation patterns. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrations of molecular bonds. kurouskilab.com They are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). For 3-(Bromomethyl)-3-ethyloxetane and its derivatives, key IR absorption bands would include:

C-O-C stretch: The characteristic ether linkage of the oxetane ring would show a strong absorption, typically in the 1000-1250 cm⁻¹ region.

C-H stretch: Aliphatic C-H stretching vibrations from the ethyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹. osti.gov

C-Br stretch: A vibration in the lower frequency "fingerprint" region (typically 500-650 cm⁻¹) would indicate the presence of the bromomethyl group.

CH₂ scissoring: Vibrations corresponding to the scissoring of CH₂ groups are often seen around 1460-1470 cm⁻¹. kurouskilab.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, it provides complementary information. For the oxetane ring, symmetric ring "breathing" modes are often strong in the Raman spectrum. Non-polar bonds, such as C-C bonds, also tend to give stronger Raman signals than IR signals. nih.gov

Together, IR and Raman spectra provide a comprehensive vibrational profile of a molecule, confirming the presence of the oxetane ring and other functional groups, and can be used to monitor chemical changes during reactions. kurouskilab.comosti.gov

Vibrational Analysis of Functionalized Compounds

The oxetane ring itself gives rise to a series of characteristic vibrations. The ring puckering motion, a large-amplitude, low-frequency vibration, is a hallmark of four-membered ring systems and typically appears in the far-infrared region. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxetane ring are expected in the fingerprint region of the infrared (IR) spectrum, generally between 950 and 1150 cm⁻¹. Additionally, the CH₂ groups of the ring will exhibit stretching, scissoring, wagging, and twisting modes.

The ethyl substituent introduces its own set of vibrational signatures. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl chain typically appear in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, are expected in the 1375-1470 cm⁻¹ range.

The bromomethyl group is characterized by the C-Br stretching vibration, which is highly dependent on the mass of the bromine atom and the nature of the surrounding structure. Generally, the C-Br stretch for alkyl bromides is found in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹. The presence of the electronegative bromine atom can also influence the vibrational frequencies of the adjacent methylene group.

An illustrative comparison can be made with the infrared spectrum of the related compound, 3-ethyl-3-hydroxymethyloxetane nist.govnist.gov. In its spectrum, a broad absorption corresponding to the O-H stretching of the hydroxymethyl group is prominent. For 3-(Bromomethyl)-3-ethyloxetane, this would be absent and replaced by the characteristic C-Br stretching frequency. The remaining spectral features attributed to the oxetane ring and the ethyl group are expected to be broadly similar, with minor shifts due to the change in the electronic and steric environment introduced by the bromine atom.

A comprehensive vibrational analysis would typically involve both IR and Raman spectroscopy, complemented by theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational modes accurately. Such calculations can predict the vibrational frequencies and intensities, providing a powerful tool for interpreting the experimental spectra of complex molecules like 3-(Bromomethyl)-3-ethyloxetane researchgate.net.

Interactive Data Table: Expected Vibrational Frequencies for 3-(Bromomethyl)-3-ethyloxetane

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Ethyl & Ring)Stretching2850 - 3000
C-O-C (Oxetane)Asymmetric Stretching1000 - 1150
C-O-C (Oxetane)Symmetric Stretching950 - 1050
CH₂/CH₃ (Ethyl)Bending (Scissoring/Rocking)1375 - 1470
C-Br (Bromomethyl)Stretching500 - 600

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of Synthesized Derivatives and Intermediates

While a specific single-crystal X-ray diffraction study for 3-(Bromomethyl)-3-ethyloxetane has not been reported in the reviewed literature, the structural parameters can be reliably predicted based on studies of related oxetane derivatives and brominated organic compounds.

The oxetane ring is known to adopt a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the nature and size of the substituents at the 3-position. For 3-(Bromomethyl)-3-ethyloxetane, the two substituents would likely lead to a significant puckering of the four-membered ring. The C-O bond lengths within the oxetane ring are expected to be in the range of 1.43-1.46 Å, and the C-C bond lengths approximately 1.52-1.55 Å. The internal bond angles of the ring are expected to be smaller than the ideal tetrahedral angle of 109.5°, contributing to the ring strain.

The C-Br bond length in the bromomethyl group is anticipated to be around 1.93-1.97 Å, which is a typical value for bromoalkanes. The bond angles around the quaternary carbon atom (C3) are expected to be close to tetrahedral, although some distortion may occur to accommodate the steric bulk of the ethyl and bromomethyl groups within the constrained environment of the oxetane ring.

Single-crystal X-ray diffraction studies on various brominated organic molecules have been instrumental in confirming their molecular structures and understanding their packing in the solid state nih.govresearchgate.netrsc.org. These studies provide a solid foundation for predicting the intramolecular geometry of 3-(Bromomethyl)-3-ethyloxetane.

Interactive Data Table: Predicted Structural Parameters for 3-(Bromomethyl)-3-ethyloxetane

ParameterPredicted Value
Oxetane Ring ConformationPuckered
C-O Bond Length (Oxetane)1.43 - 1.46 Å
C-C Bond Length (Oxetane)1.52 - 1.55 Å
C-Br Bond Length1.93 - 1.97 Å
Bond Angles around C3~109.5° (with some distortion)

Elucidation of Supramolecular Interactions in Solid State

In the solid state, molecules of 3-(Bromomethyl)-3-ethyloxetane would be expected to pack in a manner that maximizes favorable intermolecular interactions. The primary non-covalent interactions governing the crystal packing would likely be dipole-dipole interactions and halogen bonding.

The presence of the electronegative oxygen and bromine atoms induces a significant molecular dipole moment. These dipoles would lead to electrostatic interactions, influencing the relative orientation of molecules in the crystal lattice.

Studies on other bromo-substituted organic molecules have revealed a rich variety of supramolecular assemblies driven by halogen bonding and other weak intermolecular forces rsc.org. These interactions can lead to the formation of chains, layers, or more complex three-dimensional networks in the solid state. The interplay between dipole-dipole forces and halogen bonding would be a critical factor in the crystal engineering of 3-(Bromomethyl)-3-ethyloxetane and its derivatives. A detailed analysis of these interactions would require the successful growth of single crystals suitable for X-ray diffraction analysis.

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